

# Unveiling Rubiayannone A: A Technical Guide for Scientific Pioneers

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## Compound of Interest

Compound Name: *Rubiayannone A*

Cat. No.: *B11937194*

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Shanghai, China – November 18, 2025 – **Rubiayannone A**, an anthraquinone glycoside isolated from the roots of *Rubia yunnanensis*, is emerging as a compound of significant interest for the scientific and drug development communities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of its physical and chemical properties, alongside insights into its biological activities and the methodologies for its study.

## Core Physical and Chemical Characteristics

**Rubiayannone A** is characterized by the molecular formula  $C_{25}H_{26}O_{14}$  and a molecular weight of 550.47 g/mol. As an anthraquinone glycoside, its structure plays a crucial role in its biological functions. While specific experimental values for melting and boiling points are not extensively documented in publicly available literature, its solid state at room temperature is noted. For optimal stability, it is recommended to store **Rubiayannone A** in a cool, well-ventilated area, away from direct sunlight and ignition sources.

Table 1: Physical and Chemical Properties of **Rubiayannone A**

Property	Value	Source
Molecular Formula	C <sub>25</sub> H <sub>26</sub> O <sub>14</sub>	[1]
Molecular Weight	550.47 g/mol	[1]
CAS Number	517918-25-1	[1]
Appearance	Solid	[1]
Storage Conditions	Cool, well-ventilated area	[1]

## Spectroscopic Profile

The structural elucidation of **Rubiayannone A**, like many natural products, relies heavily on spectroscopic techniques. While a complete, publicly accessible repository of its <sup>1</sup>H and <sup>13</sup>C NMR spectra is not readily available, the initial isolation and characterization studies would have relied on these methods to confirm its complex glycosidic structure. Similarly, mass spectrometry would have been employed to determine its molecular weight and fragmentation patterns, providing further evidence for its chemical composition. The interpretation of such spectra is fundamental to confirming the identity and purity of the compound in any research setting.

## Biological Activity: Antiplatelet Aggregation

A key biological activity identified for **Rubiayannone A** is its ability to inhibit platelet aggregation. This property positions it as a potential candidate for the development of novel anti-thrombotic agents. The mechanism underlying this activity is a subject of ongoing research, with investigations likely focusing on its interaction with key signaling pathways involved in platelet activation and aggregation.

## Experimental Protocols: A Methodological Overview

Detailed experimental protocols for the isolation and biological evaluation of **Rubiayannone A** are crucial for reproducible research. The following outlines a general approach based on standard methodologies for natural product chemistry and pharmacology.

## Isolation of Rubiayannone A from *Rubia yunnanensis*

A generalized workflow for the isolation of **Rubiayannone A** from its natural source would typically involve the following steps:

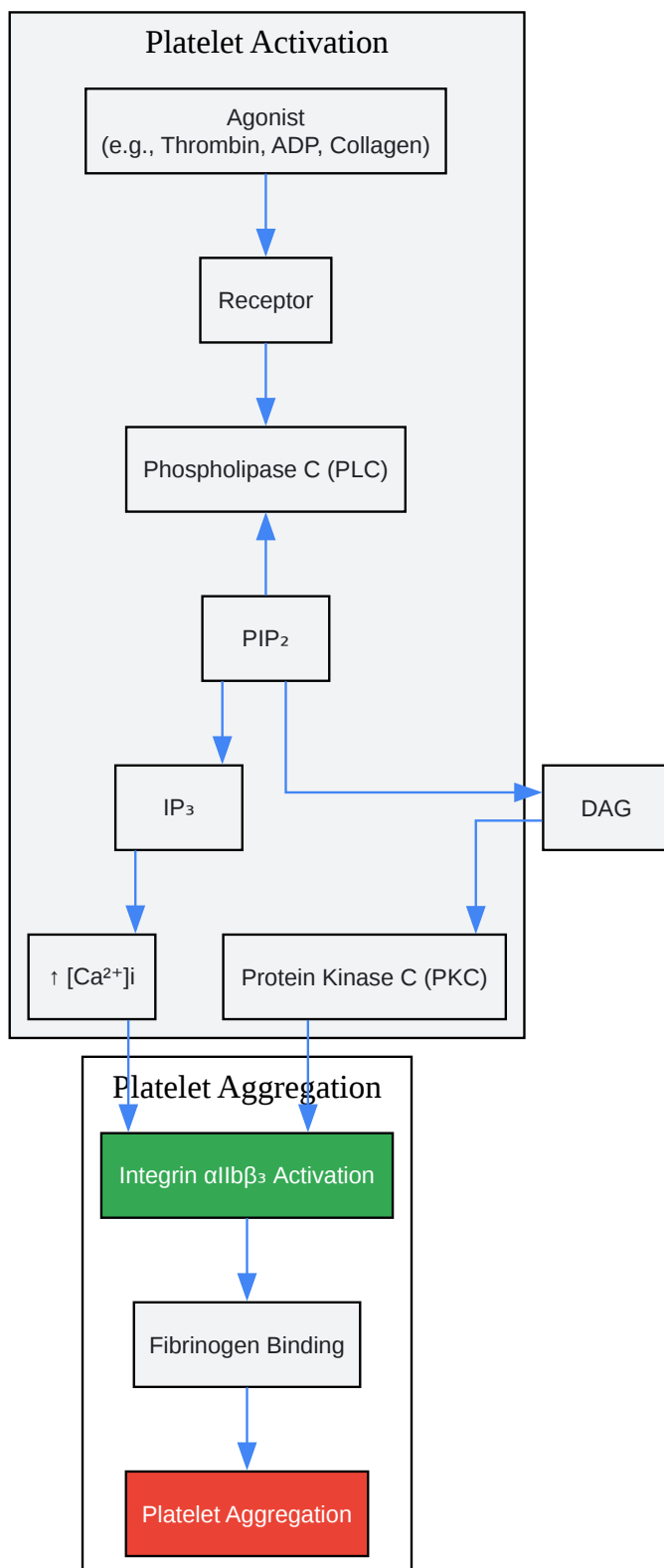
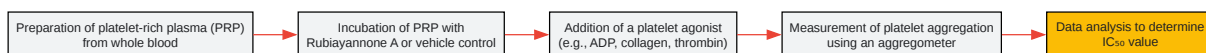


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Caption: Generalized workflow for the isolation of **Rubiayannone A**.

## In Vitro Antiplatelet Aggregation Assay

The evaluation of **Rubiayannone A**'s antiplatelet activity would likely follow a standard protocol using platelet-rich plasma (PRP) or washed platelets.



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## References

- 1. researchgate.net [researchgate.net]
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